molecular formula C19H20N4O2S2 B4023007 Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- CAS No. 379241-49-3

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-

Cat. No.: B4023007
CAS No.: 379241-49-3
M. Wt: 400.5 g/mol
InChI Key: NTHWGGQNWZZBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-" features a complex heterocyclic architecture, combining a 2,5-dimethylpyrrole moiety substituted with a 2-methoxyethyl group and a triazolobenzothiazole ring linked via a thioether bridge. 2-methoxyethyl) . The analog has a molecular formula of C₂₃H₂₀N₄O₂S₂, molar mass 448.56 g/mol, predicted density 1.39 g/cm³, and pKa 0.57, suggesting moderate lipophilicity and weak acidity .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-12-10-14(13(2)22(12)8-9-25-3)16(24)11-26-18-20-21-19-23(18)15-6-4-5-7-17(15)27-19/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHWGGQNWZZBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110649
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379241-49-3
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379241-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methoxyethyl group and the triazolobenzothiazole moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Triazolobenzothiazole Derivatives
  • CAS 379248-38-1 : This analog replaces the 2-methoxyethyl group with a 4-methoxyphenyl substituent. The triazolobenzothiazole ring system and thioether linkage are conserved, but the aromatic substituent may enhance π-π stacking interactions compared to the alkyl ether group in the target compound .
  • 3-(4′-Pyridyl)-6-aryl-triazolo[3,4-b]thiadiazoles: These compounds, synthesized by Zhang et al. (1991), feature a triazolothiadiazole core instead of triazolobenzothiazole.
Triazolothiadiazole Derivatives
  • 6-Aryl-triazolo[3,4-b]thiadiazoles : Substituted with alkyl or aryl groups, these compounds exhibit enhanced lipophilicity and electron-withdrawing effects, which correlate with antimicrobial activity. For example, 3-(4′-pyridyl)-6-aryl derivatives demonstrated inhibitory effects against Bacillus subtilis and Staphylococcus aureus at 0.01% concentration .

Physicochemical Properties

Compound Class Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Key Substituents
Target Compound* C₂₂H₂₂N₄O₂S₂ 442.56† ~1.39‡ ~0.57‡ 2-Methoxyethyl, 2,5-dimethylpyrrole
CAS 379248-38-1 C₂₃H₂₀N₄O₂S₂ 448.56 1.39 0.57 4-Methoxyphenyl, 2,5-dimethylpyrrole
3-(4′-Pyridyl)-6-aryl-thiadiazoles C₁₅H₁₁N₅S₂ 349.41 N/A N/A 4-Pyridyl, aryl groups

*Estimated based on structural analogy; †Calculated; ‡Predicted from analog data.

Research Implications and Limitations

While the target compound’s exact bioactivity remains uncharacterized, structural analogs and related heterocycles provide critical insights:

  • Substituent Effects : Alkyl ether groups (e.g., 2-methoxyethyl) may optimize pharmacokinetics compared to bulky aryl groups, as seen in triazolothiadiazole studies .
  • Synthetic Challenges: The triazolobenzothiazole core requires precise regioselective synthesis, as noted in the preparation of CAS 379248-38-1, where reaction conditions (e.g., POCl₃ catalysis) are critical for ring closure .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Answer:
The synthesis typically involves multi-step reactions, including the formation of the pyrrole and triazolobenzothiazole moieties. Key steps include:

  • Reagent selection: Use absolute ethanol as a solvent with glacial acetic acid as a catalyst for cyclocondensation reactions (e.g., triazole ring formation) .
  • Reaction conditions: Reflux for 4–6 hours under controlled pressure to ensure complete conversion, followed by solvent evaporation and recrystallization from ethanol/chloroform (1:1) mixtures for purification .
  • Intermediate characterization: Monitor reaction progress via thin-layer chromatography (TLC) using chloroform:methanol (95:5) as the mobile phase .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • X-ray crystallography: Resolve dihedral angles between functional groups (e.g., methoxyphenyl vs. triazole planes) to confirm stereochemistry. For example, deviations <3° indicate planarity in ethanone fragments .
  • NMR spectroscopy: Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to identify proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirm thioether linkages .
  • Mass spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., m/z 281.2661 for related ethanone derivatives) .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:

  • Dose-response standardization: Use uniform molar concentrations (e.g., 10–100 µM) across assays to minimize variability in IC₅₀ values .
  • Control compounds: Include structurally analogous molecules (e.g., 4-Aminoantipyrine or Metamizole) to benchmark activity and identify structure-activity relationships (SAR) .
  • Mechanistic studies: Employ fluorescence quenching or surface plasmon resonance (SPR) to validate target binding specificity if conflicting enzyme inhibition results arise .

Advanced: What strategies improve regioselectivity during triazole ring formation?

Answer:

  • Catalytic systems: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise 1,4-regioselectivity in triazole synthesis .
  • Steric directing groups: Introduce electron-withdrawing substituents (e.g., nitro or chloro) on precursor benzothiazoles to favor nucleophilic attack at less hindered positions .
  • Temperature modulation: Conduct reactions at 60–65°C in DMF/POCl₃ mixtures to suppress side-product formation during Vilsmeier-Haack formylation .

Basic: How can solubility and stability be assessed for in vitro assays?

Answer:

  • Solubility profiling: Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability assays: Conduct HPLC-UV analysis at 24-hour intervals under physiological conditions (37°C, 5% CO₂) to monitor degradation .

Advanced: What computational approaches predict molecular interactions with biological targets?

Answer:

  • Docking simulations: Use AutoDock Vina with crystal structure data (e.g., PDB IDs) to model binding to benzothiazole-sensitive enzymes like HIV-1 protease .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the triazolobenzothiazole-thioether moiety in lipid bilayers .

Basic: How to design a biological screening protocol for antimicrobial activity?

Answer:

  • Strain selection: Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (C. albicans), using Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • Assay format: Perform microbroth dilution (96-well plates) with resazurin viability staining. Compare to positive controls (e.g., amphotericin B for fungi) .

Advanced: What synthetic routes mitigate byproducts during thioether linkage formation?

Answer:

  • Thiol protection: Pre-activate thiol groups with trityl chloride before coupling to triazolobenzothiazole intermediates .
  • Oxidative conditions: Use iodine (I₂) in DMF to catalyze disulfide bond formation, reducing undesired nucleophilic side reactions .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • First aid: Immediate ethanol rinsing for skin contact, followed by medical consultation .

Advanced: How to analyze π–π interactions and hydrogen bonding in crystal structures?

Answer:

  • Mercury software: Calculate centroid-to-centroid distances (<4 Å) for π–π stacking and C—H···N/O angles (110–180°) for hydrogen bonds .
  • Cambridge Structural Database (CSD): Compare packing motifs with related ethanone derivatives (e.g., CSD refcodes: FUNXIA, MAMREN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.